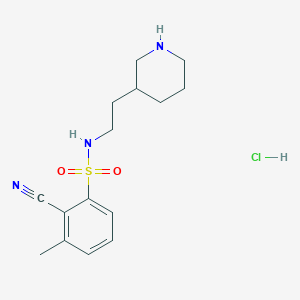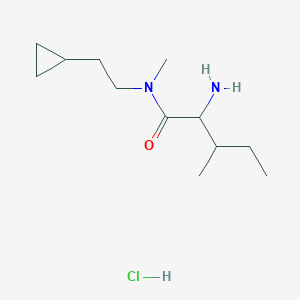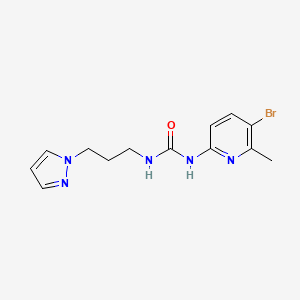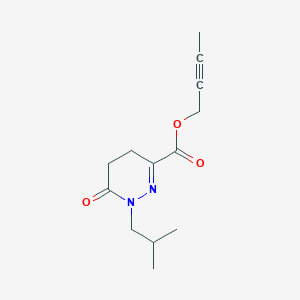
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide; hydrochloride, also known as BAY 73-6691, is a novel and selective inhibitor of soluble guanylate cyclase (sGC) that has been developed for the treatment of cardiovascular diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 acts as a potent and selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, 2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 increases the levels of cGMP, which leads to vasodilation and decreased vascular resistance.
Biochemical and Physiological Effects:
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, decreased pulmonary artery pressure, and improved cardiac function. It has also been shown to have anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 in lab experiments is its selectivity for sGC, which allows for precise targeting of this enzyme. However, one limitation is that it may not be suitable for use in certain experimental models or cell types, as its effects may be dependent on the expression levels of sGC.
Direcciones Futuras
There are several potential future directions for research on 2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691, including:
1. Further investigation of its therapeutic potential in other cardiovascular diseases, such as atherosclerosis and peripheral artery disease.
2. Examination of its effects on other signaling pathways and cellular processes, such as nitric oxide signaling and oxidative stress.
3. Development of novel formulations or delivery methods to improve its bioavailability and pharmacokinetic properties.
4. Investigation of its potential use in combination with other drugs or therapies for synergistic effects.
5. Exploration of its effects on other organ systems and diseases, such as renal and neurological disorders.
In conclusion, 2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 is a promising compound with potential therapeutic applications in cardiovascular diseases. Its selectivity for sGC and ability to increase cGMP levels make it a unique and valuable tool for research in this field. Further studies are needed to fully understand its mechanisms of action and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of 2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 involves several steps, including the reaction of 3-methylbenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting compound with 2-cyanopyridine. The final product is obtained by treating the intermediate compound with hydrochloric acid.
Aplicaciones Científicas De Investigación
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as pulmonary arterial hypertension, heart failure, and coronary artery disease. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in regulating vascular tone and blood pressure.
Propiedades
IUPAC Name |
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S.ClH/c1-12-4-2-6-15(14(12)10-16)21(19,20)18-9-7-13-5-3-8-17-11-13;/h2,4,6,13,17-18H,3,5,7-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFQMPFSVCFORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)NCCC2CCCNC2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-methyl-N-(2-piperidin-3-ylethyl)benzenesulfonamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)

![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)

![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)
![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![N-(2-methoxyphenyl)-5-[(2-methylpyrazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7632592.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)
